molecular formula C15H13BrNNaO4 B7908363 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate

Cat. No.: B7908363
M. Wt: 374.16 g/mol
InChI Key: BIYQNLJPABKADF-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation Reactions: Using alkyl halides in the presence of a base.

    Oxidation Reactions: Employing oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial production methods for sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states with reducing agents.

    Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    CID 6918076: Shares structural similarities but differs in specific functional groups.

    CID 6918077: Another related compound with distinct chemical properties.

Uniqueness

This detailed article provides an overview of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQNLJPABKADF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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